N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(o-tolyloxy)acetamide
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Overview
Description
N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(o-tolyloxy)acetamide is a complex organic compound that features a unique combination of functional groups, including a benzo[d][1,3]dioxole moiety, a but-2-yn-1-yl chain, and an o-tolyloxy group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(o-tolyloxy)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde under acidic conditions.
Attachment of the but-2-yn-1-yl chain: This step involves the alkylation of the benzo[d][1,3]dioxole derivative with a suitable alkyne precursor, often using palladium-catalyzed coupling reactions.
Introduction of the o-tolyloxy group: This can be done through etherification reactions, where the o-tolyloxy group is introduced using appropriate alkyl halides and base catalysts.
Formation of the acetamide linkage: The final step involves the acylation of the intermediate compound with acetic anhydride or acetyl chloride in the presence of a base to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(o-tolyloxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and other strong oxidizing agents.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst, lithium aluminum hydride (LiAlH₄).
Substitution: Alkyl halides, nucleophiles like amines or thiols, and electrophiles like acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(o-tolyloxy)acetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activities.
Biology: Investigated for its potential as a bioactive molecule, including its interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory, anticancer, or antimicrobial activities.
Industry: Utilized in the development of specialty chemicals, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(o-tolyloxy)acetamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
Receptor Modulation: It may interact with cellular receptors, altering their signaling pathways and leading to various biological effects.
Pathway Interference: The compound may interfere with specific biochemical pathways, resulting in changes in cellular processes such as proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(p-tolyloxy)acetamide: Similar structure but with a p-tolyloxy group instead of an o-tolyloxy group.
N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(m-tolyloxy)acetamide: Similar structure but with an m-tolyloxy group instead of an o-tolyloxy group.
Uniqueness
N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(o-tolyloxy)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications and interactions with various biological targets, making it a valuable compound for research and development in multiple fields.
Properties
IUPAC Name |
N-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]-2-(2-methylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO5/c1-15-6-2-3-7-17(15)24-13-20(22)21-10-4-5-11-23-16-8-9-18-19(12-16)26-14-25-18/h2-3,6-9,12H,10-11,13-14H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNXQGSHTROUESZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NCC#CCOC2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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